molecular formula C12H10Cl2N2O2S B11072511 2,4-Dichlorobenzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

2,4-Dichlorobenzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11072511
M. Wt: 317.2 g/mol
InChI Key: VSUWVRAQYMBVNS-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group and an amino-methyl-thiazole carboxylate moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2,4-Dichlorobenzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of 2-aminothiazole with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction time.

Chemical Reactions Analysis

2,4-Dichlorobenzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

Properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10Cl2N2O2S/c1-6-10(19-12(15)16-6)11(17)18-5-7-2-3-8(13)4-9(7)14/h2-4H,5H2,1H3,(H2,15,16)

InChI Key

VSUWVRAQYMBVNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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